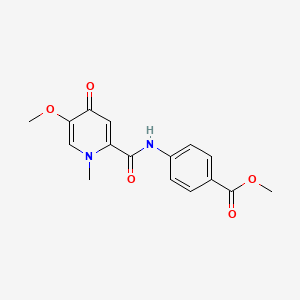

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Description

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a heterocyclic compound featuring a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and a ketone at position 3. The benzoate ester moiety is connected via an amide linkage at the para position of the benzene ring.

Properties

IUPAC Name |

methyl 4-[(5-methoxy-1-methyl-4-oxopyridine-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-18-9-14(22-2)13(19)8-12(18)15(20)17-11-6-4-10(5-7-11)16(21)23-3/h4-9H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSUWGVYRLHWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydropyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate has shown efficacy against a range of bacterial strains, making it a candidate for development into new antimicrobial agents. Studies have demonstrated its ability to inhibit the growth of pathogenic bacteria, suggesting its potential use in treating infections caused by resistant strains.

1.2 Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. This compound has shown promising results in scavenging free radicals and reducing oxidative damage in cellular models.

1.3 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been observed to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, indicating its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

2.1 Mechanism of Action

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its mechanism involves modulation of enzyme activity and receptor interactions that are pivotal in mediating the effects mentioned above.

2.2 Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1: A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.

- Case Study 2: In vitro assays showed that the compound effectively inhibited the production of reactive oxygen species (ROS) in human cell lines exposed to oxidative stress.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The dihydropyridine moiety is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Structure

The compound diverges significantly from quinoline-based analogs such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its derivatives (C2–C7) . While the target molecule features a 1,4-dihydropyridine ring, C1–C7 incorporate a fully aromatic quinoline system. Key differences include:

- Aromaticity: The quinoline core in C1–C7 allows for extended π-conjugation, enhancing stability and planar interactions, whereas the 1,4-dihydropyridine ring in the target compound introduces partial saturation, increasing flexibility.

- Substituent Effects: The methoxy group at position 5 in the target compound may act as an electron donor, contrasting with halogen (Br, Cl, F) or trifluoromethyl groups in C2–C7, which are electron-withdrawing .

Linker and Functional Group Variations

- Amide vs. Piperazine Linkers: The target compound employs a rigid amide bond to connect the dihydropyridine and benzoate moieties, whereas C1–C7 use a piperazine linker with a carbonyl group.

- Benzoate Ester : Both the target compound and C1–C7 retain a para-substituted benzoate ester, suggesting shared solubility profiles or metabolic stability.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Biological Activity: Quinoline derivatives (C1–C7) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems. The target compound’s dihydropyridine core may confer distinct activity, such as calcium channel modulation, common in 1,4-dihydropyridine drugs (e.g., nifedipine).

- Stability: The saturated dihydropyridine ring in the target compound may reduce photodegradation risks compared to fully aromatic quinolines .

Biological Activity

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety and a dihydropyridine derivative, which are known to contribute to its pharmacological activities. The molecular formula is , with a molecular weight of approximately 288.30 g/mol. The IUPAC name for the compound is this compound.

Antitumor Activity

Several studies have investigated the antitumor properties of dihydropyridine derivatives similar to this compound. Notably:

- Mechanism of Action : Dihydropyridine derivatives have been shown to inhibit key proteins involved in cancer cell proliferation, such as BRAF and EGFR, which are critical in various cancers including melanoma and lung cancer .

- Case Study : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential use in cancer therapy .

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties:

- Inflammatory Pathways : Dihydropyridine derivatives have been reported to modulate inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial effects of related compounds have been documented extensively:

- Antibacterial Effects : Compounds similar to methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine) have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be within effective ranges, indicating their potential as antibacterial agents .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF and EGFR | |

| Anti-inflammatory | Modulation of NF-kB | |

| Antimicrobial | Inhibition of bacterial growth (e.g., S. aureus) |

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine). Modifications to the dihydropyridine ring and substituents can significantly alter its potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.